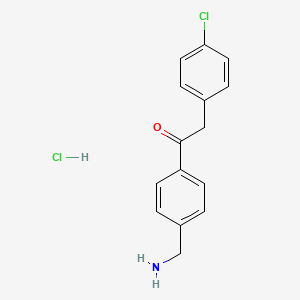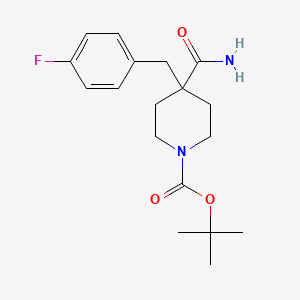
1-(2-methylphenyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 2-methylphenyl group at the 1-position and an amine group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the pyrazole ring .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Analyse Chemischer Reaktionen
1-(2-Methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The amine group at the 4-position can undergo substitution reactions with electrophiles, leading to the formation of N-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-1H-pyrazol-4-amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazol-4-amine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(2-Chlorophenyl)-1H-pyrazol-4-amine: The presence of a chlorine atom instead of a methyl group can lead to different chemical properties and biological activities.
1-(2-Methylphenyl)-3-methyl-1H-pyrazol-4-amine: The additional methyl group on the pyrazole ring can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
90839-85-3 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,11H2,1H3 |
InChI-Schlüssel |
GGBFEPYSTVPMGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276579.png)
![3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12276583.png)


![ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)
![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)

![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)

